2-Anthracenesulfonyl chloride
Overview
Description
2-Anthracenesulfonyl chloride is a chemical compound with the molecular formula C14H9ClO2S. It is known for its strong fluorescence properties and is used as a derivatizing reagent in various chemical analyses . The compound is characterized by its ability to emit light upon excitation, making it suitable for fluorescence-based applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Anthracenesulfonyl chloride can be synthesized through the sulfonation of anthracene followed by chlorination. The typical synthetic route involves the reaction of anthracene with sulfur trioxide to form anthracene-2-sulfonic acid, which is then treated with thionyl chloride to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of sulfur trioxide and thionyl chloride under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Anthracenesulfonyl chloride primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group. It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively .
Common Reagents and Conditions:
Amines: Reaction with amines typically occurs in the presence of a base such as triethylamine, leading to the formation of sulfonamides.
Alcohols: The reaction with alcohols requires a base like pyridine to form sulfonate esters.
Thiols: Thiols react with this compound in the presence of a base to yield sulfonothioates.
Major Products: The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonothioates, which are valuable intermediates in various chemical syntheses .
Scientific Research Applications
2-Anthracenesulfonyl chloride is widely used in scientific research due to its fluorescence properties. It is employed in:
Mechanism of Action
The mechanism of action of 2-anthracenesulfonyl chloride is primarily based on its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the derivatization of compounds for fluorescence-based detection and analysis.
Comparison with Similar Compounds
- 1-Anthracenesulfonyl chloride
- 9,10-Anthracenedicarboxylic acid
- Biphenyl-4-sulfonyl chloride
- Benzenesulfonyl chloride
- p-Toluenesulfonyl chloride
Comparison: 2-Anthracenesulfonyl chloride is unique due to its strong fluorescence properties, which make it particularly useful in fluorescence-based applications. While other sulfonyl chlorides like benzenesulfonyl chloride and p-toluenesulfonyl chloride are also reactive towards nucleophiles, they do not exhibit the same level of fluorescence, limiting their use in certain applications .
Properties
IUPAC Name |
anthracene-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO2S/c15-18(16,17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAQROFXYZPAKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50300946 | |
Record name | 2-Anthracenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50300946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17407-98-6 | |
Record name | 2-Anthracenesulfonyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140126 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Anthracenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50300946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Anthracenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-anthracenesulfonyl chloride influence its reactivity in different solvent mixtures?
A1: The research paper "Nucleophilic Displacement at Sulfur Center (XVII). Solvolysis of this compound" [] investigates the reactivity of this compound specifically in its solvolysis reaction across various solvent mixtures. The study highlights that the reaction rate is influenced by the nature of the solvent. For instance, in mixtures with the same water mole fraction, the solvolysis proceeds faster in protic solvents (methanol-water, ethanol-water) compared to dipolar aprotic solvents (acetone-water, acetonitrile-water). This difference is attributed to the protic solvents' ability to better stabilize the developing charge in the transition state through hydrogen bonding, thus facilitating the reaction. Furthermore, within protic solvents, the reaction is consistently faster in methanol-water than in ethanol-water. This observation is likely due to methanol's smaller size and stronger hydrogen bonding ability compared to ethanol, enabling more effective solvation of the transition state. Interestingly, the study also observes an inversion in the reaction rate between acetone-water and acetonitrile-water at a high water mole fraction (around 0.9). This suggests a shift in the dominant reaction mechanism at high water concentrations, possibly due to changes in solvation dynamics or the increased influence of water's hydrogen bonding capability. These findings underscore the importance of solvent selection in controlling the rate and potentially even the mechanism of this compound solvolysis.
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